molecular formula C5H10O3 B147191 Methyl 2-hydroxyisobutyrate CAS No. 2110-78-3

Methyl 2-hydroxyisobutyrate

Cat. No.: B147191
CAS No.: 2110-78-3
M. Wt: 118.13 g/mol
InChI Key: XYVQFUJDGOBPQI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl 2-hydroxyisobutyrate (HBM) is primarily used as a chemical intermediate . It participates in esterification and transesterification reactions, contributing to the formation of complex molecules . The primary targets of HBM are therefore the reactants involved in these chemical reactions.

Mode of Action

The mode of action of HBM involves its participation in esterification reactions. In a study, solid acid catalysts were prepared using plastic as the starting material for the production of HBM through the esterification of 2-hydroxyisobutyric acid (HBA) and methanol . The introduction of sulfonic acid groups (–SO3H groups), which serve as active sites in this reaction, was confirmed on the surfaces of polyethylene (PE) and polyvinyl chloride (PVC) via sulfonation .

Biochemical Pathways

The biochemical pathway involving HBM is primarily the esterification of 2-hydroxyisobutyric acid (HBA) and methanol . This process is facilitated by solid acid catalysts, which contain sulfonic acid groups that serve as active sites in the reaction . The result of this reaction is the formation of HBM.

Result of Action

The result of HBM’s action is the formation of an ester compound bearing hydroxyl groups (–OH groups) attached to the alpha carbon position . This compound is a well-known principal component of photoresist (PR) thinner utilized in photolithography, one of the key processes in semiconductor manufacturing .

Action Environment

The action of HBM can be influenced by environmental factors. For instance, the catalytic activity of the solid acid catalysts used in the production of HBM can be affected by the temperature at which sulfonation occurs . An excessively high sulfonation temperature can facilitate the loss of chlorine groups (–Cl groups) via dehydrochlorination, resulting in a decrease in catalytic activity . Therefore, maintaining an optimal environment is crucial for maximizing the efficacy and stability of HBM’s action.

Biochemical Analysis

Biochemical Properties

Methyl 2-hydroxyisobutyrate interacts with various enzymes, proteins, and other biomolecules. Its mechanism of action involves participating in esterification and transesterification reactions, contributing to the formation of complex molecules .

Cellular Effects

This compound has diverse effects at both the cellular and organismal levels. It stimulates the production of essential metabolites, benefiting cell functions . Moreover, it showcases antioxidant and anti-inflammatory properties, offering potential protection against diseases .

Molecular Mechanism

The molecular mechanism of this compound involves its participation in esterification reactions. It acts as a precursor in the synthesis of agrochemicals and other organic compounds .

Temporal Effects in Laboratory Settings

Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting .

Metabolic Pathways

This compound is involved in the metabolic pathway of the degradation of methyl tert-butyl ether (MTBE). The enzyme 2-hydroxyisobutyryl coenzyme A (CoA) mutase isomerizes 3-hydroxybutyryl coenzyme A into 2-hydroxyisobutyryl coenzyme A .

Comparison with Similar Compounds

Methyl 2-hydroxyisobutyrate can be compared to other similar compounds such as methyl 2-methyllactate and methyl alpha-hydroxyisobutyrate . These compounds share similar chemical structures and properties but differ in their specific applications and reaction conditions . This compound is unique in its significant role in the semiconductor industry, particularly in photolithography processes .

List of Similar Compounds:
  • Methyl 2-methyllactate
  • Methyl alpha-hydroxyisobutyrate
  • Propylene glycol monomethyl ether acetate
  • 1-Methoxy-2-propanol
  • Methyl pyruvate
  • Ethyl propionate
  • Alpha-hydroxyisobutyric acid
  • Gamma-butyrolactone
  • Ethyl pyruvate
  • 4-Hydroxy-4-methyl-2-pentanone
  • Diethylene glycol monobutyl ether
  • N-Ethylacetamide

Properties

IUPAC Name

methyl 2-hydroxy-2-methylpropanoate
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InChI

InChI=1S/C5H10O3/c1-5(2,7)4(6)8-3/h7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XYVQFUJDGOBPQI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(C(=O)OC)O
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Molecular Formula

C5H10O3
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DSSTOX Substance ID

DTXSID5062184
Record name Methyl 2-hydroxy-2-methylpropionate
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Molecular Weight

118.13 g/mol
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Physical Description

Liquid, Colorless liquid; [Acros Organics MSDS]
Record name Propanoic acid, 2-hydroxy-2-methyl-, methyl ester
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Record name Methyl 2-hydroxyisobutyrate
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CAS No.

2110-78-3
Record name Methyl 2-hydroxyisobutyrate
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Record name Propanoic acid, 2-hydroxy-2-methyl-, methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of Methyl 2-hydroxyisobutyrate in chemical synthesis?

A1: this compound serves as a key intermediate in the synthesis of various compounds, notably triazine herbicides []. It is also a valuable building block in organic synthesis due to its versatility. For instance, it can be used to synthesize Methyl 2-fluoroisobutyrate, another important intermediate for agrochemicals, through a fluorine substitution reaction using thionyl chloride and fluorine hydride [].

Q2: What is known about the decomposition of this compound in the gas phase?

A2: Research indicates that this compound undergoes unimolecular, homogeneous decomposition in the gas phase, adhering to first-order kinetics []. This decomposition predominantly yields acetone, methanol, and carbon monoxide. Minor byproducts include methyl formate and methyl methacrylate []. The decomposition kinetics have been studied across specific temperature and pressure ranges, leading to the determination of its Arrhenius equation parameters [].

Q3: Are there any studies on the molecular interactions of this compound?

A3: Yes, studies have explored the molecular interactions of this compound with water and short-chain alcohols (methanol and ethanol) using both experimental techniques and molecular simulations []. These investigations provide valuable insights into the thermodynamic properties and intermolecular forces governing the behavior of this compound in mixtures with these solvents.

Q4: What are the common methods for synthesizing this compound?

A4: Besides its use as a chemical intermediate, this compound can be synthesized through different pathways. One approach involves the esterification of 2-hydroxyisobutyric acid. This reaction can be facilitated using various catalysts, including solid acid catalysts derived from recycled plastics [, ]. These studies highlight the potential for sustainable and environmentally friendly approaches for this compound production.

Q5: What are the solvent properties of this compound?

A5: this compound has found application as a solvent component in specific coating formulations, particularly spin-on antireflective coatings used in microelectronics and other industries []. Its inclusion in these formulations is attributed to its favorable properties as a solvent for the resin components and its ability to contribute to the desired coating properties.

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